Allyl(chloromethyl)dimethylsilane

Description

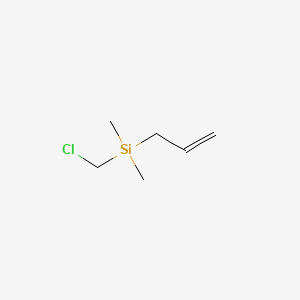

Allyl(chloromethyl)dimethylsilane (CAS 75422-66-1) is an organosilicon compound with the molecular formula C₆H₁₃ClSi and a molecular weight of 148.71 g/mol. Its structure consists of a silicon atom bonded to an allyl group (CH₂CHCH₂), a chloromethyl group (CH₂Cl), and two methyl groups (CH₃) (SMILES: CSi(CCl)CC=C) .

Properties

CAS No. |

75422-66-1 |

|---|---|

Molecular Formula |

C16H24 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |

InChI |

InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |

InChI Key |

RJRNJUIFZKGOCP-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)CCl |

Canonical SMILES |

CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloromethyl)dimethylsilane can be synthesized through the reaction of allyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Allyl(chloromethyl)dimethylsilane undergoes substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

N,N-Dichloroarenesulfonamides: Used in chloroamination reactions.

Electrophiles: Various electrophiles can be used for addition reactions.

Bases: Such as sodium hydride, are used to facilitate substitution reactions.

Major Products:

Chloroamination Products: Formed from reactions with N,N-dichloroarenesulfonamides.

Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Chemistry: Allyl(chloromethyl)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of polymers and other advanced materials .

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity makes it a potential candidate for the development of new pharmaceuticals and biologically active molecules .

Industry: In industrial applications, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical reactions makes it versatile for creating customized materials .

Mechanism of Action

The mechanism of action of allyl(chloromethyl)dimethylsilane involves its reactivity with nucleophiles and electrophiles. The presence of the allyl group allows for addition reactions, while the chloromethyl group facilitates substitution reactions. These reactions can lead to the formation of a wide range of products, depending on the reactants and conditions used .

Comparison with Similar Compounds

Physical and Chemical Properties

- Boiling Point : 165°C (at 50 mmHg)

- Density : 0.907 g/mL

- Flash Point : 27°C (closed cup)

- Refractive Index : 1.449

- Sensitivity : Highly moisture-sensitive, requiring inert storage conditions .

The compound is a clear liquid at room temperature and is primarily used in organic synthesis, particularly in regioselective reactions such as fluorohydrin formation and nucleophilic substitutions .

Comparison with Similar Compounds

The reactivity and applications of allyl(chloromethyl)dimethylsilane are influenced by its substituents. Below is a detailed comparison with structurally related organosilicon compounds:

Allyldichloromethylsilane (CAS 1873-92-3)

- Molecular Formula : C₄H₈Cl₂Si

- Molecular Weight : 155.1 g/mol

- Boiling Point : 119.5°C

- Density : 1.067 g/mL

- Key Differences: Contains two chlorine atoms on the methyl group, increasing electrophilicity and hydrolysis sensitivity. Reacts rapidly with water, forming HCl and silanol byproducts. Used in polymer grafting due to higher reactivity compared to mono-chlorinated analogs .

Allyl(bromomethyl)dimethylsilane

- Molecular Formula : C₆H₁₃BrSi (estimated)

- Key Differences :

Allyltrimethylsilane (CAS 762-72-1)

- Molecular Formula : C₆H₁₄Si

- Molecular Weight : 114.26 g/mol

- Boiling Point : 86°C

- Density : 0.719 g/mL

- Key Differences :

Allyl(4-methoxyphenyl)dimethylsilane (CAS 68469-60-3)

- Molecular Formula : C₁₂H₁₈OSi

- Molecular Weight : 206.36 g/mol

- Boiling Point : 253°C

- Key Differences :

- The methoxyphenyl group introduces aromaticity and electron-donating effects, altering regioselectivity in cross-coupling reactions.

- Used in synthesizing bifunctional linkers for peptide chemistry .

Q & A

Q. What are the standard synthetic routes for preparing allyl(chloromethyl)dimethylsilane, and how do reaction conditions influence yield and purity?

this compound (CAS 75422-66-1) is typically synthesized via the reaction of allyltrimethylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This method operates under mild conditions (room temperature, anhydrous solvent) to achieve high efficiency (>85% yield). Key parameters include catalyst stoichiometry (1–2 mol%) and reaction time (4–6 hours), with excess chloromethyl methyl ether ensuring minimal by-products. Industrial-scale synthesis employs continuous flow reactors to optimize purity and scalability .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

The compound’s structure (C₆H₁₃ClSi) is confirmed using:

- NMR Spectroscopy : Distinct signals for the allyl group (δ 5.0–5.8 ppm for vinyl protons) and chloromethyl group (δ 3.2–3.6 ppm for CH₂Cl).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 148.71 (M⁺) aligns with its molecular weight.

- SMILES Notation : C=CC(C[Cl])Si(C)(C), validated via PubChem and EPA DSSTox databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound reacts exothermically with water, releasing hydrochloric acid. Key precautions include:

- Storage : Inert atmosphere (argon/nitrogen) and moisture-free containers.

- Incompatibilities : Avoid contact with strong oxidizers, amines, and aluminum alloys to prevent violent reactions.

- PPE : Use chemical-resistant gloves (nitrile) and fume hoods for manipulation. Toxicity data indicate moderate acute exposure risks (LD₅₀ > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors govern regioselectivity?

The chloromethyl group undergoes Sₙ2 substitution with nucleophiles (e.g., amines, alcohols) at the CH₂Cl site. Regioselectivity is influenced by:

- Steric Effects : Bulky nucleophiles favor substitution at the less hindered terminal position.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

For example, reaction with sodium methoxide yields allyl(methoxymethyl)dimethylsilane as the primary product (85% yield) .

Q. What role does the allyl group play in transition-metal-catalyzed cross-coupling reactions involving this compound?

The allyl group acts as a π-allyl ligand in palladium-catalyzed couplings (e.g., Tsuji-Trost reactions), enabling C–C bond formation. Key conditions:

- Catalyst System : Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands.

- Substrate Compatibility : Electron-deficient aryl halides show higher reactivity.

This methodology is used to synthesize allylated aromatics for medicinal chemistry applications .

Q. How can computational tools (e.g., AI-driven retrosynthesis platforms) optimize synthetic pathways for derivatives of this compound?

AI models (e.g., Template_relevance Reaxys) predict feasible routes by analyzing reaction databases. For example:

- Retrosynthetic Step : Cleavage of the Si–C bond generates allyltrimethylsilane and chloromethyl precursors.

- Validation : Predicted routes align with literature methods for derivatives like 2-bromoallyltrimethylsilane .

Q. What comparative advantages does this compound offer over structurally similar organosilanes in organic synthesis?

Compared to allyltrimethylsilane (lacking CH₂Cl) and chlorotrimethylsilane (lacking allyl group), this compound uniquely combines:

- Dual Reactivity : Simultaneous participation in substitution (via CH₂Cl) and allylation (via C=C).

- Thermal Stability : The trimethylsilyl group prevents decomposition under reflux conditions (up to 150°C) .

Q. What evidence supports the anticancer activity of this compound derivatives, and what mechanisms are proposed?

In vitro studies demonstrate that derivatives (e.g., amine-substituted analogs) inhibit breast cancer cell proliferation (IC₅₀: 8–12 µg/mL). Proposed mechanisms include:

- Apoptosis Induction : Caspase-3 activation and mitochondrial membrane depolarization.

- ROS Generation : Elevated reactive oxygen species disrupt cancer cell redox balance .

Q. How can reaction conditions be optimized to maximize chloromethyl content in polymer-functionalization applications?

In hypercrosslinked polymer synthesis, chloromethyl content (3.1 mmol/g) is maximized at a 5:1 allyl chloride-to-polymer mass ratio. Excess allyl chloride (>5:1) reduces yield due to catalyst (H₂SO₄) dilution. Reaction temperature (40–60°C) and time (6–8 hours) are critical for pore structure retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.